molecular formula C16H24BFN2O3 B2670864 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea CAS No. 2246769-29-7

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea

Cat. No. B2670864
CAS RN: 2246769-29-7
M. Wt: 322.19
InChI Key: ZNFIEKQNLCYQHS-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea, also known as TAK-659, is a small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Scientific Research Applications

Near-Infrared Fluorescent Probes

  • Application : A study describes the development of a near-infrared fluorescence off-on probe, which includes a component structurally similar to the specified compound, for detecting benzoyl peroxide in various samples and for fluorescence imaging in living cells and zebrafish (Tian et al., 2017).

Method Validation and Pharmacokinetic Studies

  • Application : The compound was included in a study focusing on the validation of analytical methods and pharmacokinetic studies for new designer stimulants. While not the primary subject of the study, its structural relation to the studied compounds provides insights into potential applications in pharmaceutical research (Grumann et al., 2019).

Spectroscopy and Mass Spectrometry

  • Application : Research on compounds structurally similar to the specified compound, involving spectroscopy and mass spectrometry methods, offers insights into their potential use in analytical chemistry (Goodwin, 1968).

Structural Analysis and Density Functional Theory (DFT) Study

  • Application : A detailed study involving DFT and X-ray diffraction on compounds related to the specified chemical reveals their potential use in understanding molecular structures and physicochemical properties, which could be crucial in materials science and chemistry (Huang et al., 2021).

properties

IUPAC Name

1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BFN2O3/c1-10(2)19-14(21)20-13-8-7-11(9-12(13)18)17-22-15(3,4)16(5,6)23-17/h7-10H,1-6H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFIEKQNLCYQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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